molecular formula C23H21ClN6O2S2 B2423673 N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide CAS No. 391939-37-0

N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide

Cat. No. B2423673
CAS RN: 391939-37-0
M. Wt: 513.03
InChI Key: HPFITWRNTGRLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C23H21ClN6O2S2 and its molecular weight is 513.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research efforts often involve the synthesis and structural characterization of compounds containing similar chemical frameworks, such as thiazoles, triazoles, and benzamides, which are known for their diverse pharmacological activities. For example, studies on the synthesis and structural characterization of isostructural thiazoles and triazoles have been conducted to understand their crystalline structures and potential as pharmacological agents (Kariuki et al., 2021).

Antimicrobial and Antifungal Agents

Compounds featuring thiazol, triazol, and benzamide moieties have been synthesized and evaluated for their antimicrobial and antifungal properties. This research direction highlights the potential of such compounds in contributing to the development of new therapeutic agents (Desai et al., 2007).

Investigation of Reaction Mechanisms

Studies also explore the reaction mechanisms involving similar compounds, providing insights into their chemical behavior and interactions. Understanding these mechanisms is crucial for optimizing synthesis processes and enhancing the compound's desired activities (Ledenyova et al., 2018).

Physicochemical Properties and Solubility

The evaluation of pharmacologically relevant physicochemical properties, including solubility, is essential for drug development. Studies have determined the solubility of novel antifungal compounds in various solvents, providing valuable data for drug formulation and delivery (Volkova et al., 2020).

Synthesis and Pharmacological Evaluation

The microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including their pharmacological evaluation, demonstrates the ongoing interest in developing compounds with enhanced biological activities (Mistry et al., 2006).

properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O2S2/c1-14-6-7-16(10-15(14)2)21(32)26-12-19-28-29-23(30(19)18-5-3-4-17(24)11-18)34-13-20(31)27-22-25-8-9-33-22/h3-11H,12-13H2,1-2H3,(H,26,32)(H,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFITWRNTGRLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide

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